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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical
activity against various hematological malignancies.[1][2] It has demonstrated nanomolar
inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor
kinases, including VEGFR1/2, Tie2, PDGFR, and FGFR.[1][2][3] Preclinical studies have
shown that SAR103168 effectively inhibits proliferation and induces apoptosis in acute and
chronic myeloid leukemia (AML and CML) cell lines.[1][2] This document provides a detailed
protocol for the analysis of SAR103168-induced apoptosis using flow cytometry with Annexin V
and Propidium lodide (P1) staining.

Principle of the Assay

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. A key hallmark
of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the
outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding
protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium lodide
(P1) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can
penetrate late apoptotic and necrotic cells with compromised membrane integrity. Dual staining
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with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early
apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / Pl+).

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent
induction of apoptosis by SAR103168 in the KG-1 (AML) cell line after a 48-hour incubation
period, as analyzed by Annexin V/PI flow cytometry.

SAR103168 . Early Late Total

. Viable Cells ] ) .
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0
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1 88.7+35 78+1.2 3.5+£0.9 11.3+21
10 65.4+4.2 25.1+3.3 95+1.8 346+5.1
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100 158 +3.9 55.3+5.8 289+4.1 84.2+9.9

Signaling Pathway and Experimental Workflow
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Caption: SAR103168 induced apoptosis signaling pathway.
.dot

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols
Materials

e Cell Line: KG-1 (human acute myeloid leukemia) or other relevant leukemia cell lines (e.g.,
K562, EOL-1).
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e Compound: SAR103168 (dissolved in an appropriate solvent, e.g., DMSO).
e Reagents:

o RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin.

o Phosphate-Buffered Saline (PBS), pH 7.4.

o Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide,
and 10X Binding Buffer).

o Sterile, nuclease-free water.
e Equipment:
o Cell culture incubator (37°C, 5% COz).
o Laminar flow hood.
o Centrifuge.
o Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection.
o Hemocytometer or automated cell counter.
o Micropipettes and sterile tips.

o Microcentrifuge tubes.

Methods

1. Cell Culture and Treatment

a. Culture KG-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin in a humidified incubator at 37°C with 5% CO».

b. Seed the cells at a density of 2 x 10° cells/mL in 6-well plates.
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c. Prepare serial dilutions of SAR103168 in culture medium to achieve the desired final
concentrations (e.g., 1, 10, 50, 100 nM). Include a vehicle control (e.g., DMSO) at the same
final concentration as the highest SAR103168 treatment.

d. Treat the cells with the different concentrations of SAR103168 or vehicle control and
incubate for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining

a. Following incubation, carefully collect both the floating (apoptotic) and adherent cells. For
adherent cells, gently scrape them from the well.

b. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

c. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging at 300
x g for 5 minutes after each wash.

d. Prepare 1X Binding Buffer by diluting the 10X stock with sterile, nuclease-free water.

e. Resuspend the cell pellet in 1X Binding Buffer to a final concentration of 1 x 10° cells/mL.

f. Transfer 100 pL of the cell suspension (1 x 10° cells) to a flow cytometry tube.

g. Add 5 pL of Annexin V-FITC and 5 pL of PI to each tube.

h. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis

a. After incubation, add 400 pL of 1X Binding Buffer to each tube.

b. Analyze the samples on a flow cytometer within one hour of staining.

c. Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control
cells to establish proper compensation and gating.

d. Acquire data for at least 10,000 events per sample.
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e. Analyze the data using appropriate software. Create a dot plot of FITC (Annexin V) versus
PI.

—h

. Define the quadrants to quantify the percentage of cells in each population:

o Lower-left quadrant (Annexin V- / PI-): Viable cells

e Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

o Upper-right quadrant (Annexin V+ / P1+): Late apoptotic/necrotic cells

o Upper-left quadrant (Annexin V- / Pl+): Necrotic cells (should be a minor population in
apoptosis studies)

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of
SAR103168-induced apoptosis by flow cytometry. The provided methodologies and
representative data can serve as a valuable resource for researchers investigating the anti-
cancer properties of this multi-kinase inhibitor. The detailed experimental procedures and
diagrams facilitate the replication and adaptation of this assay for various research and drug
development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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at: [https://www.benchchem.com/product/b1191841#flow-cytometry-analysis-of-apoptosis-
with-sar103168]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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